In-Depth Technical Guide: 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid
In-Depth Technical Guide: 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid
Executive Summary
1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (CAS: 1368101-28-3) is a highly versatile, nitrogen-containing fused bicyclic building block utilized extensively in advanced medicinal chemistry and materials science. The imidazo[1,5-a]pyridine scaffold acts as a privileged bioisostere for indoles and benzimidazoles, offering unique electronic properties and enhanced metabolic stability. The strategic placement of the 1-methyl group introduces steric constraints that dictate receptor binding conformations, while the 3-carboxylic acid moiety serves as a critical synthetic vector for downstream functionalization, such as amide coupling and heterocycle formation 1.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical properties of 1-methylimidazo[1,5-a]pyridine-3-carboxylic acid is essential for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
| Property | Value |
| CAS Number | 1368101-28-3 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| SMILES String | CC1=C2C=CC=CN2C(=N1)C(=O)O |
| Topological Polar Surface Area (TPSA) | 54.6 Ų |
| LogP | 1.34 |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
| Rotatable Bonds | 1 |
Data sourced from authoritative chemical databases12.
Causality in Properties: The calculated LogP of 1.34 and TPSA of 54.6 Ų place this molecule perfectly within the optimal physicochemical space for oral bioavailability and membrane permeability. Specifically, the TPSA value is highly favorable for blood-brain barrier (BBB) penetration. This is a critical attribute, as many imidazo[1,5-a]pyridine derivatives are developed as central nervous system (CNS) therapeutics, requiring efficient partitioning into neural tissues 3.
Mechanistic Synthesis Workflows
The most robust and regioselective approach to synthesizing 1-methylimidazo[1,5-a]pyridine-3-carboxylic acid involves the cyclodehydration of an appropriate amide precursor followed by ester hydrolysis.
Mechanistic workflow for the synthesis of 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid.
Experimental Protocol: Synthesis & Isolation
Step 1: POCl₃-Mediated Cyclodehydration
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Reaction Setup: Dissolve the precursor (e.g., ethyl 2-(N-(1-(pyridin-2-yl)ethyl)formamido)acetate, 22.0 mmol) in anhydrous 1,2-dichloroethane (50.0 mL) under an inert argon atmosphere.
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Reagent Addition: Add Phosphorus oxychloride (POCl₃, 20.0 mL) dropwise over 15 minutes at room temperature.
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Causality: POCl₃ acts as a potent dehydrating agent. It activates the amide carbonyl oxygen, transforming it into a superior leaving group to facilitate the intramolecular nucleophilic attack by the pyridine nitrogen, driving a Bischler-Napieralski-type cyclization 3.
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Thermal Activation: Heat the reaction mixture to 130 °C for 72 hours.
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Causality: High thermal energy is required to overcome the activation barrier for the final aromatization step, yielding the highly stable, fully conjugated ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate.
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Self-Validating Workup: Remove volatiles under reduced pressure. Neutralize the crude mass carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5). Extract with Ethyl Acetate (3 × 50 mL).
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Validation Logic: Neutralization prevents the degradation of the acid-sensitive imidazo[1,5-a]pyridine core. The EtOAc extraction selectively partitions the lipophilic ester product from polar inorganic byproducts. Dry over anhydrous Na₂SO₄ and concentrate.
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Step 2: Alkaline Hydrolysis (Saponification)
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Hydrolysis: Dissolve the crude ester in Ethanol (20 mL) and add 2M aqueous NaOH (10 mL). Stir at 60 °C for 4 hours.
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Causality: Base-catalyzed saponification is strictly preferred over acid hydrolysis because it is irreversible (driven by the formation of the stable carboxylate salt) and avoids potential decarboxylation of the electron-rich heteroaromatic system.
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Acidification & Isolation: Cool the mixture to 0 °C and carefully acidify with 1M HCl to pH ~3-4.
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Validation Logic: The target compound, 1-methylimidazo[1,5-a]pyridine-3-carboxylic acid, will precipitate precisely at its isoelectric point. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure product 3.
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Pharmacological & Material Science Applications
Medicinal Chemistry
In drug discovery, the imidazo[1,5-a]pyridine-3-carboxylic acid scaffold is frequently converted into heteroaromatic amides or 1,3,4-oxadiazoles. These derivatives have shown profound efficacy as 5-HT₄ receptor partial agonists, utilized in the treatment of gastrointestinal motility disorders and cognitive deficits 3. The 1-methyl substitution is strategically employed to restrict the torsional angle of the adjacent 3-substituent, locking the pharmacophore into an active conformation that maximizes binding affinity within the GPCR orthosteric site.
Downstream GPCR signaling pathway of imidazo[1,5-a]pyridine-derived 5-HT4 receptor agonists.
Materials Science
Furthermore, the inherent push-pull electronic architecture of the imidazo[1,5-a]pyridine core—where the electron-rich fused nitrogen system interacts with the electron-withdrawing carboxylic acid—yields significant photoluminescent properties. These compounds are actively investigated as organic fluorophores and dopants in Organic Light-Emitting Diodes (OLEDs) 4.
Analytical Characterization & Validation
To verify the structural integrity and purity of the synthesized 1-methylimidazo[1,5-a]pyridine-3-carboxylic acid, the following analytical suite is mandatory:
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¹H NMR (400 MHz, DMSO-d₆): The signature 1-methyl group will appear as a sharp singlet at approximately δ 2.60 ppm. The aromatic protons of the pyridine ring will present as a distinct multiplet between δ 6.80 - 8.50 ppm. The carboxylic acid proton (if not exchanged with moisture) will manifest as a broad singlet downfield (> δ 12.0 ppm).
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High-Resolution Mass Spectrometry (HRMS-ESI): Expected [M+H]⁺ peak at m/z 177.0664.
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Validation Logic: The precise mass confirms the elemental composition (C₉H₈N₂O₂) and definitively rules out incomplete cyclization or unhydrolyzed ester intermediates.
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HPLC Profiling: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should yield a single sharp peak, confirming >98% purity, which is the standard threshold required for rigorous biological assays or downstream synthetic coupling 1.
References
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Synthesis, Structure–Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT4 Receptor Partial Agonists Journal of Medicinal Chemistry (ACS Publications)[Link]
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Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine RSC Advances[Link]
